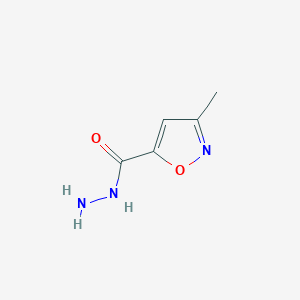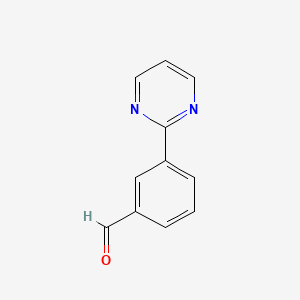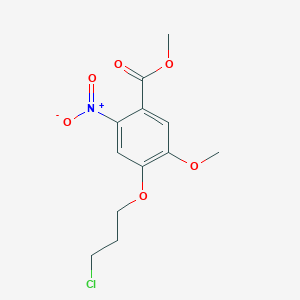
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be described by its molecular formula and molecular weight. For “Methyl 3-(4-(3-chloropropoxy)-3-methoxyphenyl)acrylate”, the linear formula is C14H17ClO4 and the molecular weight is 284.742 . For “[(3-chloropropoxy)methyl]benzene”, the linear formula is C10H13ClO and the molecular weight is 184.668 .Aplicaciones Científicas De Investigación
1. Derivative Compounds and Antimicrobial Activity
- Research on the marine endophytic fungus NIGROSPORA sp. has led to the isolation of new compounds, including derivatives similar to Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. These compounds demonstrated moderate antimicrobial and antitumor activity, indicating potential applications in pharmaceutical research (Xia et al., 2011).
2. Chemical Structure and Conformation Studies
- Investigations into the conformation of ortho-substituted diphenyl ethers, which include structures akin to this compound, have provided insights into their principal conformations. This research is valuable for understanding molecular interactions and reactions in various scientific applications (Chandler et al., 1964).
3. Herbicide Metabolism and Environmental Impact
- Studies on the metabolism of bifenox, a compound related to this compound, in soil and plants have revealed its degradation pathways and environmental impact. This research is crucial for understanding the ecological consequences of using such chemicals (Leather & Foy, 1977).
4. Synthesis and Characterization in Chemical Research
- The synthesis and characterization of compounds like this compound are fundamental in chemical research, aiding in the development of new substances with potential applications in various fields, including materials science and drug development (Power et al., 2014).
5. Solvent Interactions and Chemical Properties
- Research into the solubility and interactions of compounds like this compound in various solvents contributes significantly to the understanding of their chemical properties, crucial for industrial and laboratory applications (Hart et al., 2015).
6. Apoptotic Effects in Cancer Research
- A new heterocyclic compound, synthesized using a precursor similar to this compound, has been found to induce apoptotic cell death in human bone cancer cells. This highlights the potential of such compounds in cancer research and treatment (Lv & Yin, 2019).
Propiedades
IUPAC Name |
methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVDMOFTQTPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate molecules within its crystal structure?
A1: The crystal structure of this compound features two crystallographically independent molecules within its asymmetric unit []. Interestingly, the benzene rings of these two molecules are not coplanar but are slightly twisted with a dihedral angle of 9.12° []. Furthermore, these molecules are connected through weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network throughout the crystal lattice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)
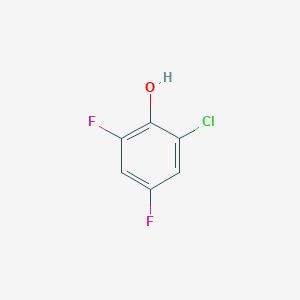

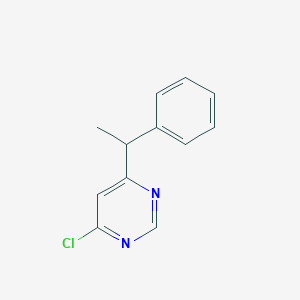
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)
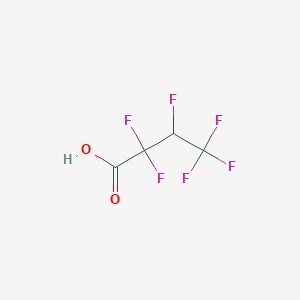
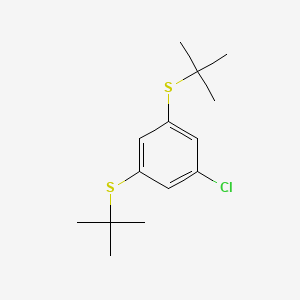
![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)
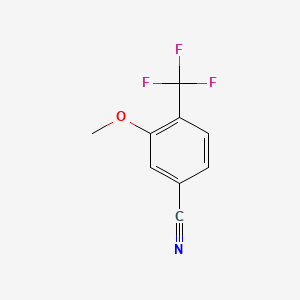
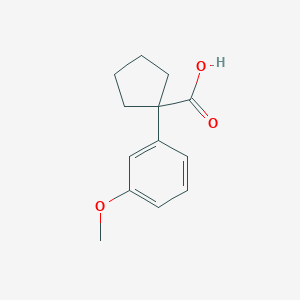
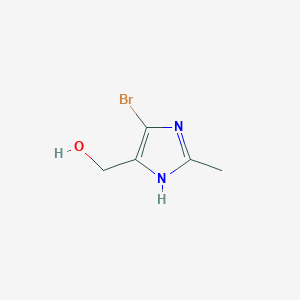
![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
